
Dapsone N-β-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapsone N-β-D-Glucuronide Sodium Salt is a biochemical compound with the molecular formula C18H19N2NaO8S and a molecular weight of 446.41 g/mol . It is a derivative of dapsone, a well-known antibacterial and anti-inflammatory agent used primarily in the treatment of leprosy and other skin conditions .
作用機序
Target of Action
The primary target of Dapsone N-β-D-Glucuronide Sodium Salt is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
this compound acts against bacteria and protozoa in the same way as sulphonamides . It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This competition results in the inhibition of nucleic acid synthesis in susceptible organisms .
Biochemical Pathways
The affected biochemical pathway is the synthesis of dihydrofolic acid. By inhibiting this pathway, this compound prevents the formation of folic acid, thereby inhibiting the growth and multiplication of bacteria .
Pharmacokinetics
It is primarily metabolized in the liver, mostly by CYP2E1-mediated processes . The elimination half-life is 20 to 30 hours, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and multiplication. By preventing the synthesis of dihydrofolic acid, the compound disrupts the production of essential components required for bacterial survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dapsone. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, dapsone is reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The chemical method involves the reaction of dapsone with glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale glucuronidation processes using chemical catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
化学反応の分析
Types of Reactions
Dapsone N-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent dapsone form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dapsone.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Dapsone N-β-D-Glucuronide Sodium Salt is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying glucuronidation reactions and metabolic pathways.
Biology: The compound is used to investigate the metabolic fate of dapsone in biological systems.
Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the drug metabolism and potential side effects of dapsone.
類似化合物との比較
Similar Compounds
Dapsone: The parent compound, primarily used for its antibacterial and anti-inflammatory properties.
Sulfapyridine: Another sulfonamide with similar antibacterial activity.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Uniqueness
Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and alters its pharmacokinetic profile. This modification allows for better understanding of dapsone metabolism and its interactions within biological systems .
特性
CAS番号 |
54749-81-4 |
|---|---|
分子式 |
C18H19N2NaO8S |
分子量 |
446.406 |
IUPAC名 |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
InChIキー |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
同義語 |
[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)
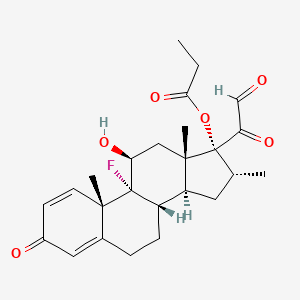
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
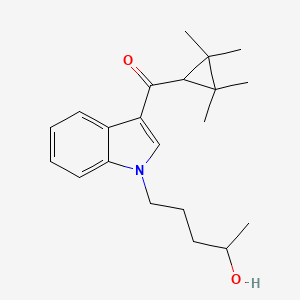
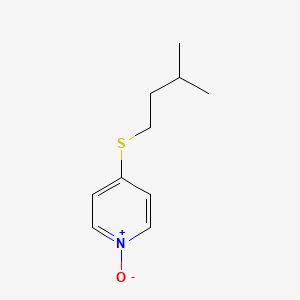
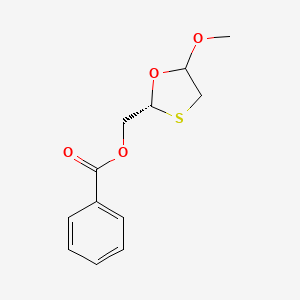
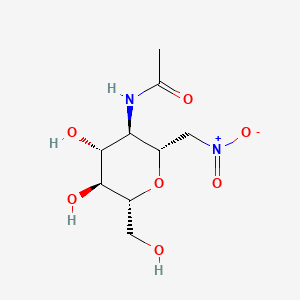
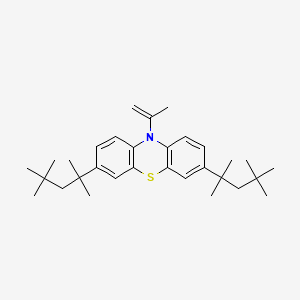
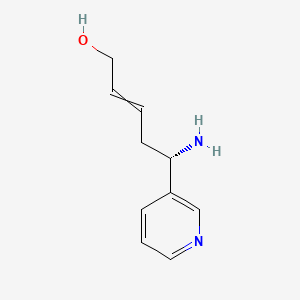
![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)
